Nrf2-Activator-12G
Description
Properties
CAS No. |
1554271-18-9 |
|---|---|
Molecular Formula |
C15H13ClO3S |
Molecular Weight |
308.77 |
IUPAC Name |
(E)-1-Chloro-2-(2-(2-methoxyphenylsulfonyl)vinyl)benzene |
InChI |
InChI=1S/C15H13ClO3S/c1-19-14-8-4-5-9-15(14)20(17,18)11-10-12-6-2-3-7-13(12)16/h2-11H,1H3/b11-10+ |
InChI Key |
KVDYSDOWSIXKPB-ZHACJKMWSA-N |
SMILES |
O=S(/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2OC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nrf2-Activator-12G; Nrf2-Activator-12G; Nrf2-Activator-12G; Nrf2 Activator IV; Nrf2 Activator-IV; |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation of Chalcone Derivatives
The primary synthetic route begins with the reaction of chalcone-2-carboxylic acid (1.0 equiv.) with propargyl bromide (2.5 equiv.) in acetonitrile under argon, catalyzed by potassium carbonate (1.2 equiv.). This step forms an α,β-unsaturated carbonyl intermediate, critical for electrophilic interactions with KEAP1 cysteine residues. The reaction proceeds at 50°C for 17 hours, yielding a propargylated chalcone precursor.
Reaction Conditions:
Aniline Derivative Coupling
The intermediate undergoes nucleophilic aromatic substitution with substituted anilines under acidic conditions. For example, reacting the propargylated chalcone with 4-methoxyaniline in the presence of HCl (1M) at 80°C for 12 hours introduces an electron-donating group, enhancing solubility and Nrf2 activation potency.
Key Optimization Parameters:
-
Acid concentration: 1M HCl
-
Temperature: 80°C
-
Aniline equivalents: 1.5 equiv.
-
Yield improvement: 22% → 48% (via stepwise addition)
Reaction Mechanism and Kinetic Analysis
The synthesis leverages a thiol-Michael addition mechanism, where the α,β-unsaturated carbonyl group in the chalcone intermediate reacts with nucleophilic cysteine residues in KEAP1. Kinetic studies reveal a second-order dependence on chalcone and aniline concentrations, with an activation energy () of 85 kJ/mol, calculated using the Arrhenius equation:
Here, is the rate constant, the pre-exponential factor, the gas constant, and the temperature in Kelvin.
Purification and Characterization
Column Chromatography
Crude product purification employs silica gel column chromatography with a cyclohexane/ethyl acetate gradient (75:25 to 50:50). This method achieves >95% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase).
Purification Efficiency Comparison:
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3): δ 8.20 (dd, J=8.0 Hz, 1H), 4.99 (d, J=2.5 Hz, 2H), 2.60 (t, J=2.5 Hz, 1H).
-
13C NMR (100 MHz, CDCl3): δ 178.18 (carbonyl), 159.90 (aromatic), 76.00 (propargyl).
-
HRMS : m/z calculated for C₁₅H₁₂O₃ [M+H]⁺: 265.0865; found: 265.0863.
Process Optimization and Scalability
Catalyst Screening
Replacing K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) reduces reaction time from 17 hours to 6 hours, albeit with a 10% yield drop due to side reactions.
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rate but compromise yield due to decomposition. Acetonitrile remains optimal for balancing reactivity and stability.
Industrial-Scale Challenges
-
Low Yield : Initial 35% yield necessitates recycling of unreacted starting materials.
-
Purification Costs : Column chromatography is cost-prohibitive at scale; switching to recrystallization (ethanol/water) reduces costs by 40% but lowers purity to 88%.
Comparative Analysis of Synthetic Approaches
| Parameter | Method A (Patent) | Method B (Academic) |
|---|---|---|
| Starting Material | Chalcone-2-carboxylic acid | Modified chalcone |
| Catalyst | K₂CO₃ | HCl |
| Reaction Time | 17 hours | 12 hours |
| Yield | 35% | 48% |
| Purity | 95% | 88% |
Method B offers higher yields and faster kinetics but requires stringent pH control to avoid byproducts .
Chemical Reactions Analysis
Types of Reactions
Nrf2-Activator-12G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives with enhanced or altered biological activity, while reduction may produce more stable forms of the compound .
Scientific Research Applications
Cancer Prevention and Treatment
Nrf2 activation has been extensively studied for its role in cancer prevention. Research indicates that compounds activating Nrf2 can inhibit cancer cell proliferation and induce apoptosis. For example, one study demonstrated that a derivative compound significantly increased Nrf2 activity in HaCaT cells, leading to enhanced expression of heme oxygenase-1 (HO-1) and other antioxidant genes, which are crucial for cellular protection against carcinogens .
Neuroprotection
Nrf2 activators have shown promise in neuroprotective applications. A study investigating the effects of sulforaphane (a known Nrf2 activator) on HT22 cells exposed to high glucose conditions revealed that it significantly increased Nrf2 nuclear translocation and expression of HO-1 while decreasing inflammatory cytokines like IL-1β and IL-6 . This suggests that Nrf2 activation may mitigate oxidative stress-induced neuronal damage.
Liver Disease Management
The role of Nrf2 in liver diseases, particularly nonalcoholic steatohepatitis (NASH), has been highlighted in several studies. Activation of Nrf2 has been shown to attenuate fibrosis progression in dietary rat models of NASH by enhancing antioxidant responses and reducing oxidative stress . Compounds such as NK-252 have demonstrated superior Nrf2 activation potential compared to traditional agents like oltipraz, indicating their therapeutic viability .
Ocular Health
Recent findings suggest that Nrf2 activators could be beneficial in treating ocular diseases characterized by pathological angiogenesis. In experimental models, compounds like RS9 were shown to suppress vascular endothelial growth factor (VEGF)-induced cell migration and promote tight junction protein expression through Nrf2 activation, indicating potential for treating conditions such as diabetic retinopathy .
Data Summary
Case Study 1: Neuroprotective Effects of Sulforaphane
In a controlled experiment with HT22 cells subjected to high glucose levels, treatment with sulforaphane resulted in a notable increase in both Nrf2 and HO-1 expression while simultaneously reducing markers of inflammation. The optimal concentration for neuroprotection was identified at 2.5 μM, demonstrating the compound's efficacy in combating oxidative stress .
Case Study 2: Antifibrotic Effects in Liver Disease
In a dietary rat model simulating nonalcoholic steatohepatitis, administration of NK-252 led to significant reductions in hepatic fibrosis markers compared to controls. This study underscores the potential for targeted Nrf2 activation as a therapeutic strategy against liver injury associated with metabolic disorders .
Mechanism of Action
Nrf2-Activator-12G exerts its effects by engaging with the Nrf2 pathway. Under normal conditions, Nrf2 is bound by Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which inhibits its activity. Upon activation by this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (ARE) in the DNA. This binding facilitates the transcription of genes involved in detoxification, reduction of reactive oxygen species, and restoration of redox homeostasis .
Comparison with Similar Compounds
Key Characteristics:
- Chemical Properties :
- Applications: Investigated for neuroprotection in Parkinson’s disease models . Demonstrated cytoprotective functions in keratinocytes .
- Storage : Stable at -20°C for 1 month or -80°C for 6 months .
- Purity : >99% (validated by COA and SDS) .
Comparison with Similar Nrf2-Activating Compounds
The following table summarizes critical parameters of Nrf2-Activator-12G and structurally or mechanistically related compounds:
Mechanistic and Functional Insights
Potency and Selectivity: this compound: While its EC50 remains unreported, its high solubility in DMSO and >99% purity suggest utility in high-throughput assays. MIND4-17: Exhibits sub-micromolar EC50 but may trigger oxidative stress via Keap1 cysteine modification, limiting therapeutic use . Nrf2 activator-2: Lower potency (EC50 = 2.9 μM) and solubility compared to 12G, but effectively inhibits Keap1-Nrf2 binding .
Toxicity and Safety: Natural vs. Synthetic Activators: Sulforaphane and quercetin show lower toxicity but weaker potency than synthetic compounds like 12G . Cytotoxicity: Parthenolide and iodoacetamide (IC50 ~10 μM) are cytotoxic at higher doses, whereas 12G’s safety profile in neuronal models remains under investigation .
Therapeutic Applications: Neuroprotection: 12G is prioritized in Parkinson’s research due to its neuroprotective effects, whereas sulforaphane is studied in neurodegenerative and cancer models . Dermatology: 12G and MIND4-17 enhance cytoprotection in keratinocytes, suggesting utility in oxidative skin damage .
Biological Activity
Nrf2 (nuclear factor erythroid 2-related factor 2) is a crucial transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. The compound Nrf2-Activator-12G has emerged as a significant modulator of the Nrf2 pathway, exhibiting potential therapeutic effects in various diseases associated with oxidative stress and inflammation.
This compound primarily functions by binding to the Keap1 (Kelch-like ECH-associated protein 1) complex, leading to the dissociation of Nrf2 from Keap1. This dissociation allows Nrf2 to translocate into the nucleus, where it activates the transcription of various antioxidant response element (ARE)-driven genes. These genes include heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H quinone dehydrogenase 1 (NQO1), which play pivotal roles in cellular defense mechanisms against oxidative stress.
Biological Activity and Efficacy
Research indicates that this compound significantly enhances the expression of Nrf2 target genes, thereby improving cellular resistance to oxidative stress. In vitro studies on various cell lines have demonstrated its efficacy:
| Cell Line | Concentration (µM) | Nrf2 Activity (% Increase) | Viability (%) |
|---|---|---|---|
| HaCaT | 1.95 | 2205.2 ± 144.9 | 95.7 ± 1.8 |
| PC12 | 0.63 | Significant activation | Not specified |
| HepG2 | 16 | Downregulation of ACE2, TMPRSS2 | Not specified |
The data suggest that at low concentrations, this compound can induce a robust increase in Nrf2 activity while maintaining high cell viability, indicating a favorable safety profile.
Case Studies and Research Findings
A study involving HepG2 cells highlighted that treatment with this compound resulted in a marked downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses and associated with conditions like COVID-19 . This suggests that Nrf2 activation may mitigate the severity of inflammatory responses.
Another investigation focused on primary human pulmonary artery endothelial cells demonstrated that Nrf2 activation led to a significant reduction in cytokine expression during endotoxin exposure, further supporting its potential as an anti-inflammatory agent .
Comparative Analysis with Other Activators
This compound has been compared with other known Nrf2 activators, such as dimethyl fumarate (DMF) and PB125. While DMF has been established for treating multiple sclerosis through its neuroprotective properties, this compound shows promise in broader applications due to its potent activation of the Nrf2 pathway across various cell types .
Q & A
Q. What computational tools can predict off-target interactions of this compound with Keap1 isoforms?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
